molecular formula C29H42ClFN4O2S B11972839 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione

Cat. No.: B11972839
M. Wt: 565.2 g/mol
InChI Key: KUKCVZXRTXRHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a purine core substituted with a chlorofluorophenyl group, a hexadecyl chain, and a methyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common approach is to start with the purine core and introduce the chlorofluorophenyl group through a nucleophilic substitution reaction. The hexadecyl chain can be attached via a Friedel-Crafts alkylation, and the methyl group is introduced through a methylation reaction. Each step requires specific reagents and conditions, such as the use of strong bases, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorofluorophenyl group can be reduced to form different derivatives.

    Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to a wide range of derivatives.

Scientific Research Applications

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent, although further research is needed to confirm its efficacy and safety.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine: A compound with a similar chlorofluorophenyl group but different core structure.

    8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine: Another compound with a similar substituent pattern but different heterocyclic core.

Uniqueness

8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione is unique due to its combination of a purine core with a long hexadecyl chain and a chlorofluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C29H42ClFN4O2S

Molecular Weight

565.2 g/mol

IUPAC Name

8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-hexadecyl-3-methylpurine-2,6-dione

InChI

InChI=1S/C29H42ClFN4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-35-25-26(34(2)28(37)33-27(25)36)32-29(35)38-21-22-23(30)18-17-19-24(22)31/h17-19H,3-16,20-21H2,1-2H3,(H,33,36,37)

InChI Key

KUKCVZXRTXRHKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCN1C2=C(N=C1SCC3=C(C=CC=C3Cl)F)N(C(=O)NC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.